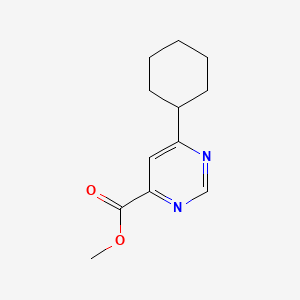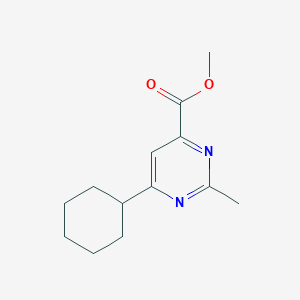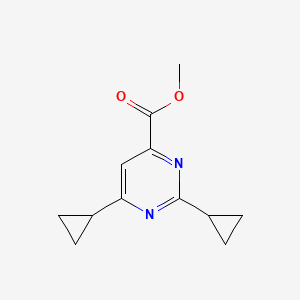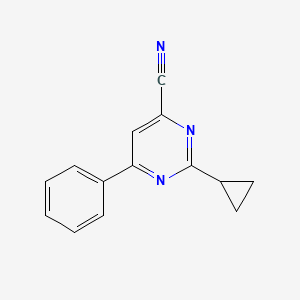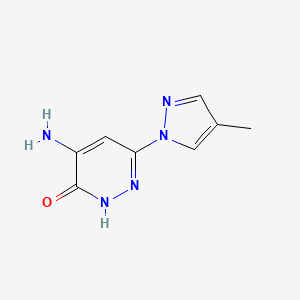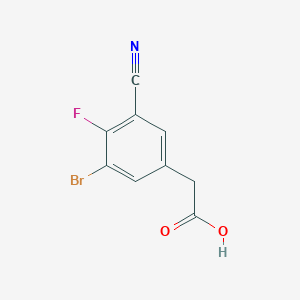
3-Bromo-5-cyano-4-fluorophenylacetic acid
Descripción general
Descripción
3-Bromo-5-cyano-4-fluorophenylacetic acid (BCFPA) is a carboxylic acid that has been studied extensively in the fields of chemistry and biochemistry. It is a versatile compound with a wide range of applications in both research and industrial settings. BCFPA can be used as a reagent for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, BCFPA has been studied for its potential use in the treatment of cancer and other diseases, as well as for its role in biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-5-cyano-4-fluorophenylacetic acid is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to induce apoptosis in certain types of tumor cells, likely by disrupting the mitochondrial membrane potential. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines, likely by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to have a wide range of biochemical and physiological effects. In particular, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to induce apoptosis in certain types of tumor cells, likely by disrupting the mitochondrial membrane potential. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines, likely by interfering with the cell cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Bromo-5-cyano-4-fluorophenylacetic acid in laboratory experiments is its versatility. The compound can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid can be used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. However, it is important to note that 3-Bromo-5-cyano-4-fluorophenylacetic acid is a highly reactive compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the study of 3-Bromo-5-cyano-4-fluorophenylacetic acid. For example, further research could be conducted to determine the exact mechanism of action of the compound and its effects on other biochemical and physiological processes. In addition, additional studies could be conducted to explore the potential use of 3-Bromo-5-cyano-4-fluorophenylacetic acid in the treatment of cancer and other diseases. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid could be used in the synthesis of new drugs, agrochemicals, and other specialty chemicals. Finally, further research could be conducted to explore the potential of 3-Bromo-5-cyano-4-fluorophenylacetic acid as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-cyano-4-fluorophenylacetic acid has been studied extensively in the fields of chemistry and biochemistry. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been studied for its potential use in the treatment of cancer and other diseases. In particular, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines and to induce apoptosis in certain types of tumor cells. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity.
Propiedades
IUPAC Name |
2-(3-bromo-5-cyano-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-5(3-8(13)14)1-6(4-12)9(7)11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSUPKAIOLSWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



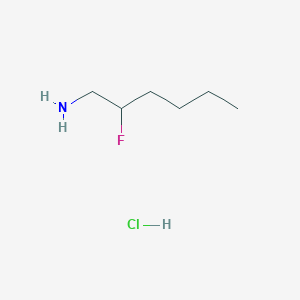
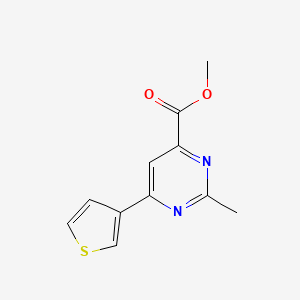


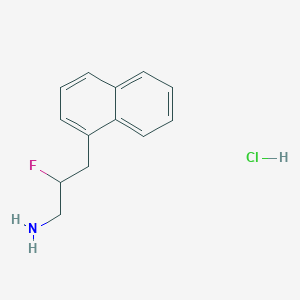
amine hydrochloride](/img/structure/B1484470.png)

